molecular formula C3H7N5 B14742356 Tetrazole, 5-(dimethylamino)- CAS No. 5422-45-7

Tetrazole, 5-(dimethylamino)-

Cat. No.: B14742356
CAS No.: 5422-45-7
M. Wt: 113.12 g/mol
InChI Key: XUYRDKGAGMTGRC-UHFFFAOYSA-N
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Description

Tetrazole, 5-(dimethylamino)- is an organic compound with the molecular formula C3H7N5. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is known for its high nitrogen content and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrazole, 5-(dimethylamino)- can be synthesized through several methods. One common approach involves the reaction of dimethylamine with tetrazole under controlled conditions. The reaction typically requires a catalyst, such as zinc chloride, and is carried out in a solvent like isopropanol or n-propanol . Another method involves the use of sodium azide and triethyl orthoformate, which react with dimethylamine to form the desired compound .

Industrial Production Methods

Industrial production of tetrazole, 5-(dimethylamino)- often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Tetrazole, 5-(dimethylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .

Major Products Formed

Major products formed from these reactions include various substituted tetrazoles, amine derivatives, and other nitrogen-containing compounds. These products have applications in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of tetrazole, 5-(dimethylamino)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrogen-rich structure allows it to form stable complexes with metal ions and participate in hydrogen bonding and electrostatic interactions. These properties enable it to modulate biological pathways and exhibit various pharmacological effects .

Comparison with Similar Compounds

Tetrazole, 5-(dimethylamino)- can be compared with other tetrazole derivatives, such as:

Uniqueness

Tetrazole, 5-(dimethylamino)- is unique due to its dimethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in organic solvents and its ability to interact with biological targets, making it valuable in drug design and other applications .

Properties

IUPAC Name

N,N-dimethyl-2H-tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5/c1-8(2)3-4-6-7-5-3/h1-2H3,(H,4,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYRDKGAGMTGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NNN=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202573
Record name Tetrazole, 5-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5422-45-7
Record name N,N-Dimethyl-2H-tetrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5422-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrazole, 5-(dimethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005422457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrazole, 5-(dimethylamino)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11105
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetrazole, 5-(dimethylamino)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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